molecular formula C5H8BrN3 B14051230 5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole

5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole

Cat. No.: B14051230
M. Wt: 190.04 g/mol
InChI Key: SUMSELQRZNPZAH-UHFFFAOYSA-N
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Description

5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole: is an organic compound belonging to the class of triazoles, which are five-membered ring structures containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole typically involves the reaction of 1-methyl-1H-1,2,3-triazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding ethyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted triazoles
  • Oxidized triazole derivatives
  • Reduced ethyl triazoles

Scientific Research Applications

Chemistry: 5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds.

Biology: In biological research, this compound is explored for its potential as a pharmacophore in drug design. Its triazole ring is known for its stability and ability to interact with biological targets.

Medicine: The compound is investigated for its potential use in developing new pharmaceuticals, particularly as antifungal and antibacterial agents due to the triazole ring’s known bioactivity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole exerts its effects is primarily through its interaction with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

    1-Methyl-1H-1,2,3-triazole: Lacks the bromoethyl group, making it less reactive in substitution reactions.

    5-(1-Chloroethyl)-1-methyl-1H-1,2,3-triazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    5-(1-Iodoethyl)-1-methyl-1H-1,2,3-triazole: Contains an iodine atom, which can affect its reactivity and biological activity.

Uniqueness: 5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.

Properties

Molecular Formula

C5H8BrN3

Molecular Weight

190.04 g/mol

IUPAC Name

5-(1-bromoethyl)-1-methyltriazole

InChI

InChI=1S/C5H8BrN3/c1-4(6)5-3-7-8-9(5)2/h3-4H,1-2H3

InChI Key

SUMSELQRZNPZAH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=NN1C)Br

Origin of Product

United States

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